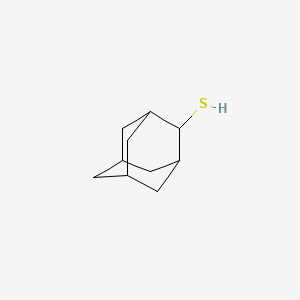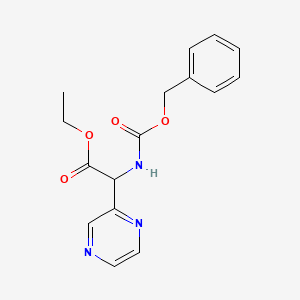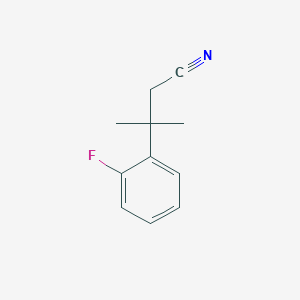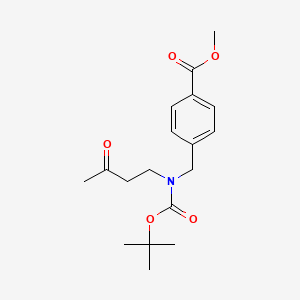
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate is an organic compound with the molecular formula C18H25NO5. This compound is characterized by the presence of a benzoate ester group, a tert-butoxycarbonyl (Boc) protecting group, and an oxobutylamino substituent. It is commonly used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with methyl benzoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxobutyl group can be further oxidized to form carboxylic acids.
Reduction: The carbonyl group in the oxobutyl moiety can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Aplicaciones Científicas De Investigación
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein binding .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 4-ethynylbenzylcarbamate
Uniqueness
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate is unique due to the presence of both the Boc-protected amino group and the oxobutyl moiety. This combination allows for selective reactions and modifications, making it a versatile compound in organic synthesis and research .
Propiedades
Fórmula molecular |
C18H25NO5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-(3-oxobutyl)amino]methyl]benzoate |
InChI |
InChI=1S/C18H25NO5/c1-13(20)10-11-19(17(22)24-18(2,3)4)12-14-6-8-15(9-7-14)16(21)23-5/h6-9H,10-12H2,1-5H3 |
Clave InChI |
YQXGREOSRSLIHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCN(CC1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


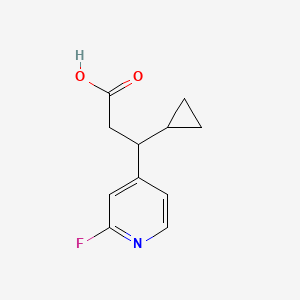
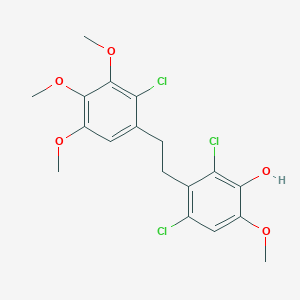
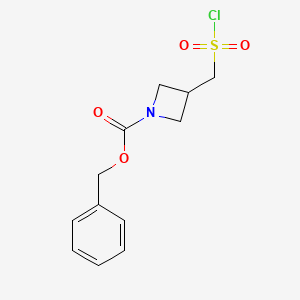
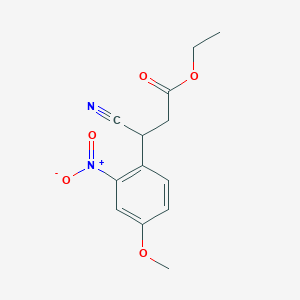

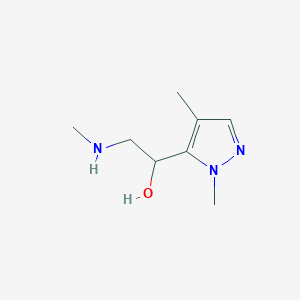
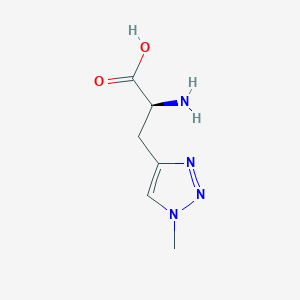
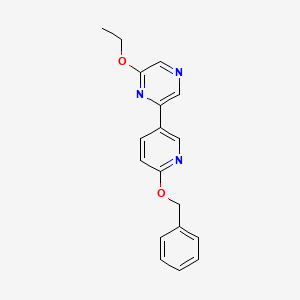
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
